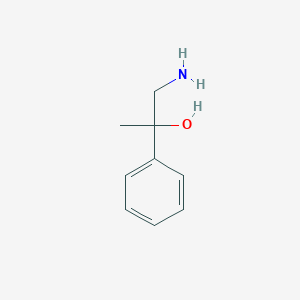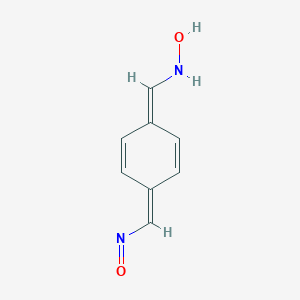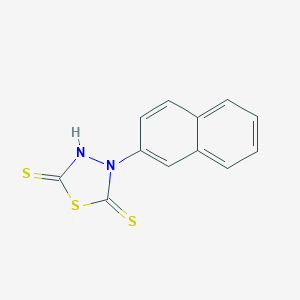
Bismuthiol III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuthiol III is a compound that has been widely studied in scientific research for its potential use in various applications. It is a bismuth-containing compound that has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In
Mechanism Of Action
The mechanism of action of Bismuthiol III is not fully understood, but it is thought to involve the inhibition of enzymes involved in bacterial and cancer cell growth. It has also been shown to activate the nuclear factor kappa B (NF-kB) pathway, which plays a role in inflammation and immune response.
Biochemical And Physiological Effects
Bismuthiol III has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage. It has also been shown to reduce the expression of pro-inflammatory cytokines, which play a role in inflammation. Additionally, Bismuthiol III has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using Bismuthiol III in lab experiments is its broad range of potential applications. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile compound for research. Additionally, it has been shown to have low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using Bismuthiol III in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on Bismuthiol III. One area of research could be the development of new synthesis methods to improve the purity and yield of the compound. Additionally, further studies could be done to better understand the mechanism of action of Bismuthiol III, which could lead to the development of new applications for the compound. Another area of research could be the development of new formulations of Bismuthiol III that improve its solubility, which could expand its potential applications. Finally, further studies could be done to explore the potential use of Bismuthiol III in combination with other compounds for enhanced antimicrobial, anti-inflammatory, and anticancer effects.
Synthesis Methods
Bismuthiol III can be synthesized using a variety of methods, including the reaction of bismuth trichloride with 2-mercaptopyridine in the presence of a base such as sodium hydroxide. Other methods include the reaction of bismuth nitrate with thiourea or the reaction of bismuth oxide with thioacetic acid. The synthesis method used can affect the purity and yield of the final product.
Scientific Research Applications
Bismuthiol III has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been studied for its anti-inflammatory properties, with research showing that it can reduce inflammation in animal models of arthritis and colitis. Additionally, Bismuthiol III has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
properties
CAS RN |
15546-36-8 |
|---|---|
Product Name |
Bismuthiol III |
Molecular Formula |
C12H8N2S3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C12H8N2S3/c15-11-13-14(12(16)17-11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,15) |
InChI Key |
AOHTUMRTZVXQOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



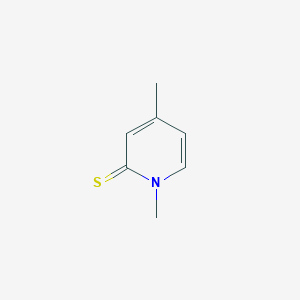



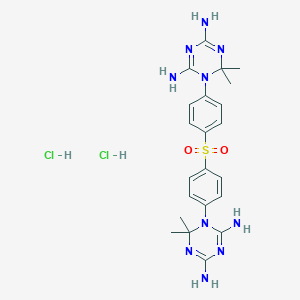
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
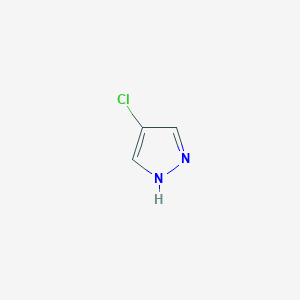
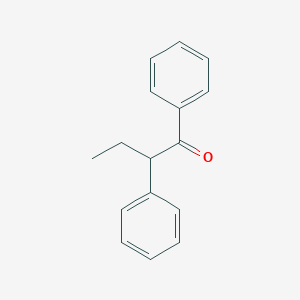
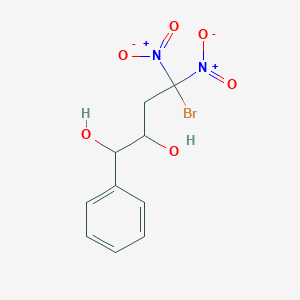
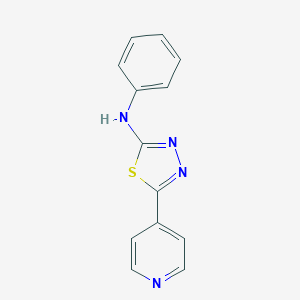
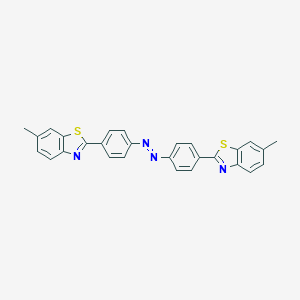
![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)
